2-Fluoropent-4-ynoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR : The vinyl proton (H-3) adjacent to the alkyne resonates as a triplet at δ 2.45 ppm (J = 2.5 Hz), while the fluorine-coupled H-2 proton appears as a doublet of doublets at δ 4.82 ppm (J = 47.0 Hz, J = 6.3 Hz). The carboxylic acid proton is observed as a broad singlet at δ 12.1 ppm.
¹³C NMR : Key signals include the alkyne carbons at δ 82.1 ppm (C-4) and δ 72.3 ppm (C-5), the fluorinated C-2 at δ 92.4 ppm (J = 172 Hz), and the carboxylic carbon at δ 170.9 ppm.
¹⁹F NMR : The fluorine atom exhibits a distinct singlet at δ -118.2 ppm, characteristic of alkyl fluorides without neighboring electronegative groups.
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy identifies critical functional groups (Table 1):
| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O–H stretch | 3000–2500 | Carboxylic acid dimer |
| C≡C stretch | 2217 | Alkyne |
| C=O stretch | 1707 | Carboxylic acid |
| C–F stretch | 1136 | Fluorinated alkyl group |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) of this compound (MW 116.09) produces key fragments (Figure 2):
- m/z 99 : Loss of OH from the carboxylic acid ([M–OH]⁺).
- m/z 71 : Cleavage of the C2–C3 bond, yielding [CH₂F–C≡CH]⁺.
- m/z 45 : Carboxylic acid fragment [COOH]⁺.
X-ray Crystallographic Studies
No X-ray crystallographic data for this compound has been reported to date. However, analogues like 4-fluoropent-4-enoic acid (C₅H₇FO₂) crystallize in the P2₁/c space group with a dihedral angle of 112° between the carboxylic acid and fluorinated carbon. This suggests potential similarities in packing motifs for the alkyne derivative.
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) calculations predict a HOMO-LUMO gap of 6.3 eV, indicating moderate reactivity. The electrostatic potential map highlights electron-deficient regions near fluorine (Figure 3), consistent with its inductive electron-withdrawing effect.
Molecular Orbital Analysis
The HOMO is localized on the alkyne and carboxylic acid groups, while the LUMO resides on the fluorine atom and adjacent carbons. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the C–F σ* orbital and the alkyne π-system, stabilizing the molecule by 8.7 kcal/mol.
Figure 1 : Optimized geometry of this compound (DFT, B3LYP/6-311++G(d,p)).
Figure 2 : Dominant fragmentation pathways in EI-MS.
Figure 3 : Electrostatic potential surface (red = electron-rich, blue = electron-poor).
Properties
IUPAC Name |
2-fluoropent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO2/c1-2-3-4(6)5(7)8/h1,4H,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSCQVFLHNXILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Fluorinated Intermediates
One common approach involves the alkylation of fluorinated substrates with halogenated alkyne precursors. For example, methyl or ethyl benzhydrylidene glycinates have been alkylated with 2-fluoro-4-iodobut-1-ene or 2-fluoro-4-tosyl-but-1-ene to yield fluorinated amino acid esters, which upon deprotection yield fluorinated alkyne acids. However, yields in such alkylation steps can vary significantly, with reported yields ranging from 11% to 96% depending on the reagent and conditions used (Scheme 16 in).
Dehydrofluorination Reactions
Dehydrofluorination of difluoromethylated precursors has been employed to generate monofluoromethylene-containing acids, which can be further elaborated to fluorinated alkyne acids. For instance, tert-butyl-N-tert-butoxycarbonyl-4-difluoromethylpyroglutamate undergoes base-induced elimination to yield a monofluoromethylenyl intermediate, which upon deprotection gives the desired fluorinated acid in good yield (up to 90%).
Use of Fluorovinyl Precursors
Fluorovinyl compounds such as 2-fluoroacrolein serve as starting materials to transfer the fluorovinyl group into amino acid derivatives. This method involves reactions with ammonia or amines in polar solvents like dimethyl sulfoxide, followed by bromination and cyanide treatment to yield fluorinated amino acids with high overall yields (up to 95%).
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction using diethyl α-fluoro-α-(phenylsulfonyl)methyl phosphonate with aldehydes at low temperatures (-78 °C) has been used to synthesize (E)-α-fluorovinyl sulfones, which are then converted stereospecifically into fluorovinyl amino acids. This method provides high yields (52-93%) and excellent stereoselectivity, producing single geometric isomers.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation of imines with 2-fluoro-4-tosyl-but-1-ene | Nucleophilic substitution | Imine + 2-fluoro-4-tosyl-but-1-ene, base | 83-96 | Yields depend on leaving group and imine type |
| Dehydrofluorination | Base-induced elimination | Triethylamine in CH2Cl2 or CH3CN | 90 | High selectivity for monofluoromethylenyl product |
| Horner-Wadsworth-Emmons reaction | Olefination | Diethyl α-fluoro-α-(phenylsulfonyl)methyl phosphonate + aldehyde, LiHMDS, -78 °C | 52-93 | Single E-isomer formation |
| Bromination and cyanide substitution | Halogenation and nucleophilic substitution | NBS, NaCN | 13-95 | Multi-step, high overall yield |
Detailed Research Findings
Stereoselectivity and Enantioselectivity: Many synthetic routes emphasize controlling stereochemistry, particularly when synthesizing fluorinated amino acid derivatives. Alkylation at low temperatures (-78 °C) and use of chiral auxiliaries or catalysts help achieve high diastereoselectivity (>97%) and enantioselectivity (up to 94% ee).
Role of Fluorine: The fluorine atom at the 2-position imparts unique electronic and steric effects that influence reactivity and stability. Fluorine enhances metabolic stability and may improve binding interactions in biological targets, as seen in fluorinated matrix metalloproteinase inhibitors derived from similar fluorinated amino acid scaffolds.
Yield Optimization: The choice of leaving groups (iodide vs. tosylate), solvents, and bases critically affects yields. For example, tosylates generally afford higher alkylation yields than iodides in the synthesis of fluorinated amino acid esters.
Functional Group Compatibility: Protection of amino and carboxyl groups is often necessary to prevent side reactions during fluorination and alkyne introduction steps. Boc and tert-butyl esters are common protecting groups used in these syntheses.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation of imines | Benzhydrylidene glycinates, 2-fluoro-4-tosyl-but-1-ene | Base (e.g., LDA) | 11-96 | High stereoselectivity, versatile | Variable yields, requires low temperature |
| Dehydrofluorination | Difluoromethylated pyroglutamate | Triethylamine, CH2Cl2 or CH3CN | ~90 | High yield, selective | Requires difluoromethyl precursor |
| Horner-Wadsworth-Emmons | Fluorinated phosphonate, aldehydes | LiHMDS, -78 °C | 52-93 | Excellent stereoselectivity | Multi-step, sensitive conditions |
| Bromination and cyanide substitution | Fluorovinyl intermediates | NBS, NaCN | 13-95 | High overall yield | Multi-step, low intermediate yields |
Concluding Remarks
The preparation of 2-fluoropent-4-ynoic acid involves complex multi-step synthetic routes that integrate selective fluorination and alkyne installation strategies. The methods described in the literature emphasize high stereochemical control and yield optimization through careful choice of reagents, protecting groups, and reaction conditions. These synthetic approaches provide access to this valuable fluorinated alkyne acid for further applications in medicinal chemistry, including enzyme inhibition and molecular imaging probes.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form carboxylic acids or ketones.
Reduction: The fluorine atom can be reduced, although this is less common.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Pent-4-ynoic acid, pent-4-en-1-oic acid.
Reduction: 2-Fluoropentan-1-ol.
Substitution: Various fluorinated derivatives.
Scientific Research Applications
Chemistry
2-Fluoropent-4-ynoic acid serves as a versatile building block in organic synthesis. It is particularly useful for the development of fluorinated compounds, which have enhanced biological activity compared to their non-fluorinated counterparts. The compound can undergo various reactions such as halogenation, hydrolysis, and Grignard reactions, leading to the formation of diverse derivatives.
Table 1: Synthetic Routes for this compound
| Synthetic Method | Description |
|---|---|
| Halogenation and Hydrolysis | Fluorination of pent-4-ynoic acid using reagents like Selectfluor or NFSI. |
| Grignard Reaction | Reacting a Grignard reagent with fluorinated precursors followed by oxidation. |
Biology
In biological research, this compound is investigated for its potential enzyme inhibition properties. Studies show that it may interact with specific enzymes, potentially blocking their active sites and altering metabolic pathways. This characteristic makes it a candidate for further exploration in drug development.
Medicine
The pharmacological properties of this compound are being studied for potential therapeutic effects, including anti-inflammatory and analgesic activities. Research indicates that fluorinated compounds can enhance drug efficacy and stability, making this compound a subject of interest in medicinal chemistry.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of advanced materials with specific functionalities required in various applications.
Case Study 1: Enzyme Inhibition
A study explored the mechanism by which this compound inhibits γ-aminobutyric acid aminotransferase (GABA-AT). The findings revealed that the compound binds noncovalently to the enzyme, leading to significant inhibition through an enamine mechanism. This study highlights the potential of this compound as an effective inhibitor in therapeutic applications targeting neurological disorders .
Case Study 2: Radiotracer Development
Another research effort focused on synthesizing γ-fluorinated inhibitors for matrix metalloproteinases (MMPs), utilizing compounds like this compound as intermediates. These inhibitors were evaluated for their efficacy as radiotracers in imaging MMP activity in vivo, demonstrating promising results in enhancing target binding and metabolic stability .
Comparison with Related Compounds
To understand the unique properties of this compound better, it can be compared with similar fluorinated compounds:
| Compound | Structure | Applications |
|---|---|---|
| Pent-4-ynoic acid | C5H6O2 | Organic synthesis |
| 2-Fluoropentanoic acid | C5H9FO2 | Medicinal chemistry |
| 3-Fluoropentanoic acid | C5H9F2O2 | Biological studies |
Mechanism of Action
The mechanism by which 2-Fluoropent-4-ynoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved are determined by the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Fluorine vs. Alkyl/Phenyl: The fluorine atom in this compound increases acidity due to its electron-withdrawing nature, contrasting with the electron-donating propyl group in 2-Propylpent-4-ynoic acid . Phenyl groups (e.g., in 2-Phenylpent-4-enoic acid) stabilize via resonance but reduce solubility . Alkyne vs.
Research Findings and Data
Acidity and Stability
- Acidity (pKa): Fluorine’s electronegativity lowers the pKa of this compound compared to 2-Propylpent-4-ynoic acid. For reference, trifluoroacetic acid (pKa ~0.23) is far more acidic than acetic acid (pKa 4.76).
- Thermal Stability: Alkyne-containing compounds like 2-Propylpent-4-ynoic acid are prone to polymerization under heat , a trait likely shared by this compound.
Biological Activity
Overview
2-Fluoropent-4-ynoic acid (CAS Number: 2090992-09-7) is a fluorinated organic compound characterized by a five-carbon chain with a triple bond between the fourth and fifth carbon atoms, and a fluorine atom attached to the second carbon. This compound has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities, particularly in pharmacology and enzyme inhibition.
The compound is notable for its potential to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives, which may exhibit varying biological activities.
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Ozone | Pent-4-ynoic acid, Pent-4-en-1-oic acid |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-Fluoropentan-1-ol |
| Substitution | Various nucleophiles | Various fluorinated derivatives |
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. The mechanism typically involves binding to the active site of enzymes, thereby preventing substrate interaction. For instance, studies have shown that fluorinated compounds can significantly influence the activity of matrix metalloproteinases (MMPs), which are critical in various physiological processes including tissue remodeling and cancer progression .
Pharmacological Properties
The compound has been investigated for its pharmacological effects, such as anti-inflammatory and analgesic properties. Preliminary studies suggest that it may exhibit significant biological activity in these areas, although more extensive clinical trials are necessary to establish its efficacy and safety profile .
Case Studies
- Enzyme Inhibition Study : A study focused on γ-fluorinated MMP inhibitors demonstrated that compounds similar to this compound exhibited low nanomolar inhibition potency against MMP-2 and MMP-9. The presence of a fluorine atom enhanced the interaction with the enzyme's active site, suggesting that such modifications could lead to more effective therapeutic agents .
- Pharmacokinetics Evaluation : Research utilizing dried blood spots for pharmacokinetic assessments indicated that compounds like this compound could be monitored effectively for their concentration levels in biological samples. This technique facilitates understanding the drug's metabolism and therapeutic window in clinical settings .
The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets within cells. For example, its role as an enzyme inhibitor likely involves the formation of stable complexes with target enzymes, altering their activity. This mechanism is crucial for developing new therapeutic strategies against diseases where enzyme dysregulation is a factor.
Q & A
Basic: What are the recommended synthetic routes for 2-Fluoropent-4-ynoic acid, and how can yield optimization be achieved?
Methodological Answer:
Synthesis typically involves fluorination of a precursor alkyne or carboxylate intermediate. A common approach is via Sonogashira coupling to install the alkyne moiety, followed by selective fluorination using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). For yield optimization:
- Control reaction temperature (e.g., −78°C for DAST to minimize side reactions).
- Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of intermediates.
- Monitor reaction progress via <sup>19</sup>F NMR to track fluorination efficiency .
Table 1: Key Parameters for Fluorination Reactions
| Fluorinating Agent | Solvent | Temp. (°C) | Yield Range (%) |
|---|---|---|---|
| DAST | DCM | −78 to 0 | 45–65 |
| Selectfluor® | MeCN | 25–40 | 60–75 |
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
Density Functional Theory (DFT) calculations can predict electronic effects of fluorine substitution on reactivity and binding affinity. Steps include:
Optimize molecular geometry using software like Gaussian or ORCA.
Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Simulate docking with target proteins (e.g., enzymes) using AutoDock Vina.
Validate predictions with in vitro assays (e.g., IC50 measurements) .
Key Consideration: Correlate HOMO-LUMO gaps with experimental redox stability to prioritize derivatives for synthesis.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Identify protons adjacent to fluorine (e.g., splitting patterns due to <sup>19</sup>F coupling).
- <sup>19</sup>F NMR: Confirm fluorination (δ −120 to −150 ppm for aliphatic C-F bonds).
- IR Spectroscopy: Detect carboxylate C=O stretches (~1700 cm<sup>−1</sup>) and alkyne C≡C stretches (~2100 cm<sup>−1</sup>).
- HRMS: Verify molecular formula (e.g., [M+H]<sup>+</sup> for C6H6FO2) .
Table 2: Reference Spectral Data
| Technique | Key Peaks/Data |
|---|---|
| <sup>19</sup>F NMR | δ −138 ppm (CF) |
| IR | 2115 cm<sup>−1</sup> (C≡C) |
Advanced: How to resolve contradictions in reported biological activities of fluorinated alkyne derivatives?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. To address:
Replicate Studies: Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
Purity Analysis: Employ HPLC-MS to rule out side-products (>95% purity threshold).
Meta-Analysis: Compare data across studies using tools like RevMan, adjusting for variables like cell line/pH .
Example: Conflicting IC50 values in cytotoxicity studies may stem from differences in serum concentration during cell culture.
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods for reactions releasing HF or volatile intermediates.
- Spill Management: Neutralize acid spills with sodium bicarbonate; dispose of fluorinated waste in designated containers .
Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of fluorination in this compound synthesis?
Methodological Answer:
- Synthesize deuterated analogs (e.g., D2-pent-4-ynoic acid) to compare reaction rates.
- Measure KIE (kH/kD) for fluorination steps:
- KIE > 1 indicates proton transfer in the rate-determining step.
- KIE ≈ 1 suggests a non-proton-transfer mechanism (e.g., radical pathway).
- Validate with computational transition state modeling .
Basic: How to validate the novelty of this compound derivatives in synthetic chemistry?
Methodological Answer:
- Database Search: Use SciFinder or Reaxys to cross-check CAS numbers and spectral data.
- Patent Screening: Search USPTO or Espacenet for prior applications.
- Structural Comparison: Overlay NMR/XRPD data with known compounds using Mercury software .
Advanced: What strategies mitigate racemization during asymmetric synthesis of fluorinated alkyne derivatives?
Methodological Answer:
- Chiral Catalysts: Use Pd/(R)-BINAP complexes for enantioselective Sonogashira coupling.
- Low-Temperature Quenching: Halt reactions at −40°C to preserve stereochemistry.
- Chiral HPLC: Monitor enantiomeric excess (ee) dynamically with Daicel columns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
